5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a benzo[d]thiazole moiety, which is further linked to a piperazine ring and a pyridin-2(1H)-one structure. The presence of these functional groups imparts distinctive chemical properties, making it a valuable subject for study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable trifluoromethyl-substituted benzaldehyde under acidic conditions. The resulting benzo[d]thiazole intermediate is then reacted with piperazine to form the piperazine-substituted benzo[d]thiazole derivative. Finally, this intermediate undergoes acylation with pyridin-2(1H)-one to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various alkyl or acyl groups at the piperazine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition is facilitated by the trifluoromethyl group, which enhances the binding affinity of the compound to the enzyme. Additionally, the compound may interact with other molecular pathways involved in inflammation and cancer cell proliferation, though further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol: Known for its potent tyrosinase inhibitory activity.
Benzo[d]thiazole-2-thiol derivatives: Studied for their quorum sensing inhibitory activity in Gram-negative bacteria.
2-(Pyridin-2-yl)pyrimidine derivatives: Explored for their potential as anticancer agents.
Uniqueness
5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances its binding affinity to enzymes, while the piperazine and pyridin-2(1H)-one moieties provide additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
5-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2S/c19-18(20,21)12-2-1-3-13-15(12)23-17(28-13)25-8-6-24(7-9-25)16(27)11-4-5-14(26)22-10-11/h1-5,10H,6-9H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFHGNBGSFCALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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